molecular formula C7H9F3N2O2 B3024997 Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate CAS No. 1523606-34-9

Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate

Cat. No.: B3024997
CAS No.: 1523606-34-9
M. Wt: 210.15
InChI Key: QROMHLFLMYDBEQ-UHFFFAOYSA-N
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Biological Activity

Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate, also known as (2S)-pyrrolidine-2-carbonitrile trifluoroacetate, is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carbonitrile group and a trifluoroacetate moiety. The trifluoroacetate group enhances the compound's chemical properties, influencing its reactivity and interactions with biological targets.

The biological activity of (2S)-pyrrolidine-2-carbonitrile trifluoroacetate primarily involves its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones. Inhibition of DPP-4 leads to increased levels of these hormones, which can result in improved glycemic control.

In Vitro and In Vivo Studies

  • DPP-4 Inhibition : A study reported that derivatives of pyrrolidine-2-carbonitrile displayed significant DPP-4 inhibitory activity. For instance, one derivative demonstrated an IC50 value of 0.017 μM, indicating potent inhibition .
  • Glucose Tolerance : In vivo studies using ICR and KKAy mice showed that administration of the compound resulted in decreased blood glucose levels following an oral glucose challenge, demonstrating its potential as an anti-diabetic agent .

Case Study 1: Efficacy in Diabetes Management

A series of experiments evaluated the efficacy of (2S)-pyrrolidine-2-carbonitrile derivatives in managing type 2 diabetes. The results indicated that these compounds not only inhibited DPP-4 effectively but also improved oral glucose tolerance tests (OGTTs) in animal models, highlighting their therapeutic potential .

Case Study 2: Comparative Analysis with Other Compounds

Research comparing (2S)-pyrrolidine-2-carbonitrile trifluoroacetate with other DPP-4 inhibitors revealed that it possesses unique pharmacokinetic properties that may enhance its efficacy and safety profile compared to existing treatments .

Data Table: Biological Activity Comparison

Compound NameDPP-4 IC50 (μM)Oral Glucose Tolerance Test EfficacyNotes
(2S)-Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate0.017HighPotent inhibitor with favorable profile
Vildagliptin0.025ModerateEstablished DPP-4 inhibitor
Sitagliptin0.020HighWidely used anti-diabetic medication

Properties

IUPAC Name

pyrrolidine-2-carbonitrile;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.C2HF3O2/c6-4-5-2-1-3-7-5;3-2(4,5)1(6)7/h5,7H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROMHLFLMYDBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C#N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-34-9
Record name 2-Pyrrolidinecarbonitrile, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate
Reactant of Route 2
Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate
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Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate
Reactant of Route 4
Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate
Reactant of Route 5
Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate
Reactant of Route 6
Reactant of Route 6
Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate

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